N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-chloro-4-methoxybenzenesulfonamide

Description

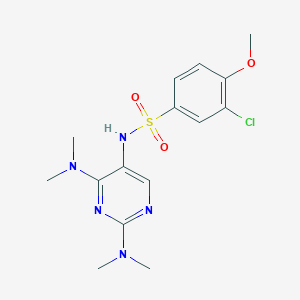

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-chloro-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with two dimethylamino groups at positions 2 and 4. The benzenesulfonamide moiety is substituted with chlorine (position 3) and methoxy (position 4), contributing to its unique electronic and steric properties.

Properties

IUPAC Name |

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-chloro-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN5O3S/c1-20(2)14-12(9-17-15(18-14)21(3)4)19-25(22,23)10-6-7-13(24-5)11(16)8-10/h6-9,19H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCQZQOVZIIKLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-chloro-4-methoxybenzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the pyrimidine ring, which can be achieved through the condensation of appropriate precursors such as malonic acid diesters with guanidine in the presence of sodium ethoxide . The resulting intermediate is then subjected to further functionalization to introduce the dimethylamino groups and the sulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-chloro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.

Substitution: The chloro group in the benzenesulfonamide moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In synthetic chemistry, N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-chloro-4-methoxybenzenesulfonamide serves as a crucial building block for the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various reaction pathways and develop new compounds with desired properties.

Biology

The compound has been investigated for its potential as an enzyme inhibitor or receptor modulator. Studies indicate that it can interact with specific molecular targets, influencing biological pathways that are critical for various cellular functions. The dimethylamino groups enhance solubility and facilitate binding through hydrogen bonding and electrostatic interactions, making it a valuable candidate for further biological research.

Medicine

This compound is being explored for its therapeutic properties, particularly in oncology and infectious diseases. Preliminary studies suggest it may exhibit anticancer and antimicrobial activities. For example, its structure has been linked to the inhibition of specific cancer cell lines, indicating potential use in targeted cancer therapies.

Industrial Applications

In the industrial sector, this compound is utilized in the development of advanced materials such as polymers and coatings. Its chemical properties allow for modifications that enhance material performance, including improved durability and resistance to environmental factors.

Case Studies and Research Findings

- Anticancer Activity : A study published in PubMed explored the efficacy of similar compounds as CDK inhibitors aimed at treating cancer. The findings suggest that modifications similar to those found in this compound could lead to promising anticancer agents .

- Enzyme Inhibition : Research conducted on related sulfonamide compounds indicated their potential as selective inhibitors of key enzymes involved in various diseases. This highlights the relevance of this compound in medicinal chemistry .

- Material Science : Investigations into the use of such compounds in polymer chemistry have shown that they can significantly improve the mechanical properties of materials when incorporated into polymer matrices .

Mechanism of Action

The mechanism by which N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-chloro-4-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and related sulfonamide/pyrimidine derivatives:

Key Findings from Comparative Studies

Electronic and Steric Effects: The target compound’s 3-chloro and 4-methoxy substituents on the benzene ring enhance electron-withdrawing and donating properties, respectively, influencing binding to hydrophobic pockets in enzymes. The absence of a pyrimidine ring in 5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide () limits its ability to participate in π-stacking interactions, a critical feature for kinase inhibition .

Biological Activity: Compounds with pyrimidine cores (e.g., target, BG14275) show higher affinity for ATP-binding sites in kinases compared to non-pyrimidine derivatives like the phenylethyl sulfonamide . The morpholino and bromo substituents in ’s compound may enhance selectivity for specific kinase isoforms but introduce steric hindrance, reducing binding kinetics .

Synthetic Accessibility: The target compound’s synthesis involves coupling 3-chloro-4-methoxybenzenesulfonyl chloride with 2,4-bis(dimethylamino)pyrimidin-5-amine. In contrast, Preparation 7AU () requires multi-step functionalization of a quinoline core, increasing complexity .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | BG14275 | Compound |

|---|---|---|---|

| LogP (Predicted) | 2.8 | 3.2 | 3.5 |

| Solubility (mg/mL) | 0.12 | 0.08 | 0.25 |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 6 | 5 | 4 |

Notes:

- The target compound’s lower LogP compared to BG14275 suggests better aqueous solubility, critical for oral bioavailability.

- ’s compound lacks a pyrimidine but has a phenylethyl group, contributing to higher solubility but reduced target engagement .

Biological Activity

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-chloro-4-methoxybenzenesulfonamide is a synthetic compound belonging to the class of pyrimidine derivatives. Its unique structure, featuring a pyrimidine ring and various functional groups, has prompted research into its biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure includes:

- Pyrimidine Ring : Substituted at positions 2 and 4 with dimethylamino groups.

- Chloro and Methoxy Substituents : Located on the benzene sulfonamide moiety, contributing to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that various pyrimidine derivatives demonstrate potent activity against both Gram-positive and Gram-negative bacteria, including strains of Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| 4c | 0.5 | Staphylococcus aureus |

| 5e | 0.8 | Escherichia coli |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that related pyrimidine derivatives can inhibit the proliferation of various cancer cell lines. For example, a derivative with a similar structure showed IC50 values below 10 µM against human cancer cell lines HepG2 and A549 .

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | <10 |

| A549 | <10 |

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity through competitive or non-competitive mechanisms.

- Receptor Modulation : It may bind to receptors involved in cell signaling pathways, potentially altering cellular responses.

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of several pyrimidine derivatives, including this compound. Results indicated significant antibacterial activity against multiple strains, with a focus on optimizing the side chains for enhanced potency .

- Anticancer Evaluation : Another investigation focused on the antiproliferative effects of related compounds on cancer cells. The study highlighted the importance of structural modifications in enhancing cytotoxicity while minimizing toxicity to normal cells .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for synthesizing N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-chloro-4-methoxybenzenesulfonamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Begin with a sulfonylation reaction between 3-chloro-4-methoxybenzenesulfonyl chloride and the pyrimidine amine derivative under inert atmosphere (e.g., nitrogen) to prevent oxidation.

- Step 2 : Use coupling agents like DMAP in pyridine to enhance reactivity, as demonstrated in analogous sulfonamide syntheses .

- Step 3 : Purify the crude product via column chromatography (e.g., silica gel, petroleum ether/ethyl acetate gradient) followed by recrystallization.

- Optimization : Monitor reaction progress using TLC and adjust temperature (room temperature to 60°C) to balance yield and side-product formation .

Q. How can NMR spectroscopy and mass spectrometry confirm the structural integrity of this compound post-synthesis?

- Methodology :

- NMR : Analyze and spectra to verify substituent integration (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, methoxy at δ ~3.8 ppm) and aromatic proton splitting patterns.

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]) and isotopic patterns consistent with chlorine and sulfur atoms .

Advanced Questions

Q. What challenges arise during X-ray crystallographic refinement of this sulfonamide derivative, and how can SHELX software improve accuracy?

- Challenges :

- Anisotropic displacement parameters for the sulfonamide group and pyrimidine ring may require careful refinement due to thermal motion or disorder.

- Hydrogen bonding networks (e.g., N–H···O interactions) must be validated against electron density maps.

- SHELX Solutions :

- Use SHELXL for least-squares refinement with restraints for bond lengths and angles, especially for flexible dimethylamino groups .

- Apply TWIN/BASF commands in SHELX to address potential twinning in crystals .

Q. How can researchers resolve discrepancies between computational docking results and experimental binding assays for this compound?

- Methodology :

- Step 1 : Cross-validate docking models (e.g., AutoDock Vina) with experimental IC values using statistical tools like RMSD analysis.

- Step 2 : Perform molecular dynamics simulations to assess conformational flexibility, which may explain poor docking alignment with rigid crystal structures .

- Step 3 : Re-examine assay conditions (e.g., buffer pH, co-solvents) that may affect ligand-protein interactions .

Q. What strategies are effective for analyzing the electronic effects of substituents (e.g., chloro, methoxy) on the compound’s reactivity?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.

- Experimental Validation : Compare reaction kinetics (e.g., sulfonamide hydrolysis rates) under varying pH and temperature conditions .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data (e.g., bond lengths) reported for similar sulfonamide-pyrimidine derivatives?

- Methodology :

- Step 1 : Compile literature data (e.g., C–S bond lengths in sulfonamides) and compare with your results using tools like Mercury or PLATON .

- Step 2 : Check for systematic errors (e.g., absorption corrections, radiation damage) during data collection.

- Step 3 : Statistically analyze variances (e.g., standard deviations) and consider temperature/pressure differences during measurements .

Structural and Mechanistic Insights

Q. What mechanistic insights can be gained from studying the compound’s interactions with biological targets using spectroscopic methods?

- Methodology :

- Fluorescence Quenching : Titrate the compound with target proteins (e.g., kinases) and monitor emission changes to calculate binding constants.

- ITC (Isothermal Titration Calorimetry) : Measure enthalpy changes to distinguish between hydrophobic and electrostatic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.